molecular formula C16H22Cl2N2O2 B1512805 (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride CAS No. 820965-96-6

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

Cat. No. B1512805
CAS RN: 820965-96-6
M. Wt: 345.3 g/mol
InChI Key: XOCFEHGXXCSIDO-SXBSVMRRSA-N
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Description

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride, also known as BME-1,2-diamine, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Reference Standards

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine 2HCl: is utilized as a reference standard in pharmaceutical research. Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical substances. They serve as benchmarks in analytical methods used during the quality control of pharmaceuticals .

Chiral Building Blocks

The compound serves as a chiral building block in the synthesis of more complex molecules. Its stereochemistry is particularly valuable in creating enantiomerically pure substances, which are important in the development of drugs with specific biological activities .

Synthesis of Heterocycles

Researchers use this compound in the synthesis of heterocyclic compounds. Heterocycles are rings containing at least one atom other than carbon and are prevalent in many pharmaceuticals. The unique structure of (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine 2HCl allows for the creation of novel heterocycles with potential therapeutic properties .

Catalysts in Asymmetric Synthesis

This compound is employed as a catalyst in asymmetric synthesis processes. Asymmetric synthesis is a type of chemical synthesis that results in a higher proportion of one enantiomer over another, which is essential for producing substances with desired biological effects .

Research in Molecular Diversity

The compound’s molecular structure contributes to molecular diversity in drug discovery. It can be used to generate a wide array of derivatives, thereby expanding the chemical space explored for new drug candidates .

Clinical and Forensic Applications

In clinical and forensic science, (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine 2HCl can be used as a reference material for toxicological studies or as a standard in forensic analysis to identify unknown substances .

properties

IUPAC Name

(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12;;/h3-10,15-16H,17-18H2,1-2H3;2*1H/t15-,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCFEHGXXCSIDO-SXBSVMRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746263
Record name (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

CAS RN

820965-96-6
Record name (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 820965-96-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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